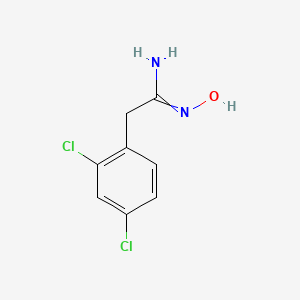
2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide is a chemical compound with the molecular formula C6H13O9PBa It is a derivative of galactose, a type of sugar, where the sixth carbon is phosphorylated and the phosphate group is bound to a barium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide typically involves the phosphorylation of galactose followed by the introduction of barium ions. One common method includes reacting galactose with phosphoric acid under controlled conditions to form galactose-6-phosphate. This intermediate is then treated with a barium salt, such as barium chloride, to precipitate the barium salt of galactose-6-phosphate.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. The process involves continuous monitoring and purification steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.
Substitution: The barium ion can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like calcium chloride or magnesium sulfate can facilitate ion exchange.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield galactonic acid, while reduction can produce galactose .
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and analytical techniques.
Biology: The compound is studied for its role in metabolic pathways involving galactose.
Medicine: Research explores its potential in drug development and as a diagnostic tool for metabolic disorders.
Industry: It finds applications in the production of specialty chemicals and as a precursor in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide involves its interaction with specific enzymes and molecular targets. The phosphate group plays a crucial role in binding to active sites of enzymes, influencing metabolic pathways. The barium ion can also interact with cellular components, affecting various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Galactose-6-phosphate: The non-barium salt form, which has similar biochemical properties but lacks the unique interactions provided by the barium ion.
Glucose-6-phosphate: Another phosphorylated sugar with different metabolic roles.
Fructose-6-phosphate: A key intermediate in glycolysis and gluconeogenesis.
Uniqueness: 2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties. This makes it valuable in specific applications where barium’s properties are advantageous .
Eigenschaften
CAS-Nummer |
691411-72-0 |
|---|---|
Molekularformel |
C8H8Cl2N2O |
Molekulargewicht |
219.06 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(7(10)4-6)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |
InChI-Schlüssel |
HKGYYUJZSPAEDP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=NO)N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Cl)C/C(=N\O)/N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















